molecular formula C9H9N3O2 B13134478 3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid

3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B13134478
M. Wt: 191.19 g/mol
InChI Key: QQLBZQZSUUTZIJ-UHFFFAOYSA-N
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Description

3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylicacid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylicacid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-amino-1-propargylpyridinium with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . This intermediate can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glutamine synthetase, a potential target for tuberculosis drug development . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylimidazo[1,2-a]pyridine-5-carboxylicacid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit glutamine synthetase sets it apart from other similar compounds, making it a valuable target for drug development .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-amino-2-methylimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-8(10)12-6(9(13)14)3-2-4-7(12)11-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

QQLBZQZSUUTZIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2C(=O)O)N

Origin of Product

United States

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